molecular formula C7H5N3O2S B3058611 7-nitrobenzo[d]isothiazol-3-amine CAS No. 90407-29-7

7-nitrobenzo[d]isothiazol-3-amine

Cat. No.: B3058611
CAS No.: 90407-29-7
M. Wt: 195.2 g/mol
InChI Key: QXUUUKIOABPJFD-UHFFFAOYSA-N
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Description

7-Nitrobenzo[d]isothiazol-3-amine is a heterocyclic compound with the molecular formula C7H5N3O2S It is characterized by a benzene ring fused to an isothiazole ring, with a nitro group at the 7th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitrobenzo[d]isothiazol-3-amine typically involves the nitration of benzo[d]isothiazole derivatives. One common method includes the reaction of benzo[d]isothiazole with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the 7-nitro derivative.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrobenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as halides, alkoxides, or amines under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 7-amino-benzo[d]isothiazol-3-amine.

    Substitution: Formation of various substituted benzo[d]isothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Nitrobenzo[d]isothiazol-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Benzo[d]isothiazole: The parent compound without the nitro and amine groups.

    7-Nitrobenzo[d]isothiazole: Lacks the amine group at the 3rd position.

    3-Aminobenzo[d]isothiazole: Lacks the nitro group at the 7th position.

Comparison: 7-Nitrobenzo[d]isothiazol-3-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

7-nitro-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-4-2-1-3-5(10(11)12)6(4)13-9-7/h1-3H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUUUKIOABPJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238164
Record name 1,2-Benzisothiazol-3-amine, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90407-29-7
Record name 7-Nitro-1,2-benzisothiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90407-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-3-amine, 7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090407297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-3-amine, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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